molecular formula C7H4BrClN2 B13032665 3-bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine

3-bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B13032665
M. Wt: 231.48 g/mol
InChI Key: NGPPRKVBPOBDJK-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine is a bicyclic heteroaromatic compound of significant interest in pharmaceutical and agrochemical research. This halogenated fused ring system serves as a versatile and crucial synthetic intermediate for constructing more complex molecules. Pyrrolopyridines are recognized as privileged scaffolds in medicinal chemistry due to their broad spectrum of pharmacological properties. They are known to function as bioisosteres for purines and other endogenous heterocycles, allowing them to interact effectively with a variety of biological targets. As a key building block, this compound is designed for extensive further functionalization. The bromine and chlorine substituents at the 3- and 4-positions offer distinct reactivity profiles, enabling sequential cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations to introduce aromatic and amine functionalities, respectively . This makes it particularly valuable in structure-activity relationship studies during the discovery of new kinase inhibitors . Research into related pyrrolopyridine isomers has demonstrated potential biological activities, including antitumor, antimycobacterial, and antidiabetic effects . The compound is typically stored under inert conditions at 2–8°C to ensure stability. Please Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

IUPAC Name

3-bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C7H4BrClN2/c8-4-1-11-6-3-10-2-5(9)7(4)6/h1-3,11H

InChI Key

NGPPRKVBPOBDJK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C=NC=C2N1)Cl)Br

Origin of Product

United States

Preparation Methods

Bromination and Chlorination of Pyrrolo[2,3-c]pyridine

The most common method involves sequential halogenation of pyrrolo[2,3-c]pyridine:

  • Bromination : N-bromosuccinimide (NBS) is used as the brominating agent under radical initiation conditions (e.g., azobisisobutyronitrile (AIBN)) in anhydrous dimethylformamide (DMF) at 80°C.
  • Chlorination : Electrophilic chlorination is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane (DCM) at 0–25°C.

Reaction Scheme :
$$
\text{Pyrrolo[2,3-c]pyridine} \xrightarrow{\text{NBS, AIBN}} \text{3-Bromo-pyrrolo[2,3-c]pyridine} \xrightarrow{\text{SO}2\text{Cl}2} \text{3-Bromo-4-chloro-pyrrolo[2,3-c]pyridine}
$$

Optimization Notes :

  • Reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Purification is typically performed via silica gel chromatography using hexane/ethyl acetate gradients.

Palladium-Catalyzed Cross-Coupling

Another approach involves palladium-catalyzed coupling reactions:

  • Step 1 : Formation of a halogenated intermediate using bromine or chlorine sources.
  • Step 2 : Cross-coupling with aryl or alkyl halides using catalysts like Pd(PPh₃)₄.

This method allows for regioselective functionalization and can be adapted for large-scale synthesis.

Industrial Production Methods

Continuous Flow Synthesis

In industrial settings, continuous flow reactors are employed to enhance efficiency and scalability:

  • Precise temperature control and automated reagent addition ensure high yields.
  • Continuous monitoring of reaction parameters reduces byproduct formation.

Solvent Selection

Common solvents include:

  • Anhydrous DMF for bromination.
  • DCM or acetonitrile for chlorination.

Reaction Conditions and Challenges

Regioselectivity

Regioselectivity during halogenation is influenced by:

  • Electronic effects: Bromine is introduced at the 3-position due to electron density distribution.
  • Steric hindrance: Protecting groups can be used to block unwanted reactive sites.

Yield Optimization

Key factors affecting yield include:

  • Strict anhydrous conditions.
  • Controlled stoichiometry of halogenating agents.
  • Use of microwave-assisted heating to reduce reaction times.

Analytical Methods for Characterization

After synthesis, the compound's purity and structure are confirmed using:

Data Table: Reaction Parameters

Step Reagent/Condition Solvent Temperature Yield (%)
Bromination NBS, AIBN Anhydrous DMF 80°C 70–80
Chlorination SO₂Cl₂ DCM 0–25°C 60–75
Cross-Coupling Pd(PPh₃)₄ Toluene/EtOH 105°C 58–65

Scientific Research Applications

Medicinal Chemistry

3-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine serves as a valuable building block in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in targeting fibroblast growth factor receptors (FGFRs), which play a crucial role in various cancers. Inhibition of FGFRs has been linked to reduced cancer cell proliferation, making this compound a candidate for anticancer therapies .

Biological Studies

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of this compound demonstrate cytotoxic effects against several cancer cell lines, including breast and ovarian cancer cells. For instance, one study reported an IC50 value of 7 nM against FGFR1, indicating potent inhibitory activity .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects against various bacterial strains. Its structural modifications can enhance these properties, making it suitable for developing new antibiotics .
  • Neuroprotective Effects : Preliminary investigations suggest that certain derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Study 1: Inhibition of FGFRs

A significant study focused on the compound's interaction with FGFRs demonstrated that it binds effectively to the active site of these receptors. This binding inhibits their function, leading to decreased proliferation rates in cancer cell lines. The study highlighted the compound's potential as an anticancer agent due to its ability to induce apoptosis in malignant cells while sparing normal cells .

Case Study 2: Antimicrobial Activity Assessment

In another study assessing the antimicrobial properties of various pyrrolo derivatives, this compound showed promising results against resistant bacterial strains. The evaluation involved determining the minimum inhibitory concentration (MIC) values across different bacterial species, confirming its potential as a template for antibiotic development .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Annulation Effects

The biological and physicochemical properties of pyrrolopyridine derivatives are highly sensitive to substituent positions and annulation patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Analogues
Compound Name Annulation Substituents Key Applications/Activities Source
3-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine [2,3-c] Br (C3), Cl (C4) Kinase inhibition, cytotoxic agents
7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine [2,3-c] Cl (C7), OMe (C4) HIV-1 entry inhibition (BIF% = 57)
4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine [2,3-c] Br (C4), Cl (C7) N/A (structural intermediate)
3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine [3,2-c] Br (C3), Cl (C4) Niche in organic synthesis
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine [2,3-b] Br (C5), Cl (C6) Kinase inhibitor scaffolds
3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine [2,3-b] Br (C3), F (C5) Medicinal chemistry intermediates
Key Observations:

Annulation Differences :

  • The [2,3-c] annulation (target compound) positions substituents on adjacent carbon atoms, creating a planar aromatic system conducive to π-π stacking in biological targets. In contrast, [2,3-b] annulation (e.g., 5-bromo-6-chloro variant) shifts substituent positions, altering binding interactions .
  • The [3,2-c] isomer (CAS 947238-42-8) exhibits distinct electronic properties due to reversed ring fusion, reducing its utility in kinase inhibition compared to [2,3-c] derivatives .

For example, the 3-bromo-4-chloro derivative may exhibit stronger EGFR inhibition than 7-chloro-4-methoxy analogues due to optimized halogen bonding . Position Sensitivity: The 4-chloro substituent in the target compound occupies a position analogous to purine’s C6 in ATP-binding pockets, enhancing competitive inhibition. In contrast, 5-bromo-6-chloro derivatives ([2,3-b] annulation) show reduced cytotoxicity in A431 cell lines .

Physicochemical Properties

  • Solubility : The target compound’s logP is likely higher than fluorine-containing analogues (e.g., 3-bromo-5-fluoro) due to bromine’s hydrophobicity, impacting bioavailability .
  • Stability : Bromine’s lower electronegativity compared to chlorine may reduce oxidative degradation, enhancing shelf-life under inert storage conditions .

Biological Activity

3-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound belonging to the pyrrolopyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The primary mechanism of action for this compound involves its interaction with Fibroblast Growth Factor Receptors (FGFRs) . Upon binding to these receptors, the compound induces dimerization and autophosphorylation of tyrosine residues, activating several downstream signaling pathways including:

  • RAS–MEK–ERK pathway
  • PLCγ pathway
  • PI3K–Akt pathway

These pathways are critical in regulating cell proliferation, differentiation, and survival, making FGFRs significant targets in cancer therapy.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (4T1 cells), and induce apoptosis. The compound's effectiveness appears to correlate with its ability to disrupt FGFR-mediated signaling pathways .

Antimycobacterial Activity

The compound has also been investigated for its antimycobacterial properties. Studies suggest that derivatives of pyrrolo[2,3-c]pyridine can inhibit the growth of Mycobacterium tuberculosis, although specific data on this compound remains limited. However, structural analogs have shown promising results in inhibiting key enzymes involved in mycolic acid synthesis in the bacteria .

Other Pharmacological Activities

The broad spectrum of biological activities associated with pyrrolopyridine derivatives includes:

  • Antiviral : Some derivatives have shown moderate activity against HIV-1.
  • Analgesic and Sedative Effects : Certain compounds within this class have been reported to exhibit analgesic properties.
  • Anti-inflammatory : Inhibition of cyclooxygenases has been noted in some studies involving related compounds .

Case Studies and Research Findings

Several studies have highlighted the biological potential of pyrrolo[2,3-c]pyridine derivatives. For instance:

  • Cancer Cell Studies : A study evaluating the cytotoxic effects of various pyrrolopyridine derivatives on ovarian and breast cancer cell lines found that specific modifications enhanced their anticancer efficacy while minimizing toxicity to non-cancerous cells .
  • Antimycobacterial Assessment : Research on related compounds indicated that structural modifications significantly influence their activity against M. tuberculosis, suggesting a potential pathway for developing effective antimycobacterial agents based on the pyrrolopyridine scaffold .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:

CompoundAnticancer ActivityAntimycobacterial ActivityOther Activities
This compoundHighModerateAnalgesic potential
3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridineModerateHighAnti-inflammatory
3-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridineLowLowSedative effects

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A two-step approach is commonly employed:

Bromination : Introduce bromine at the 3-position of the pyrrolo-pyridine scaffold using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous DMF at 80°C .

Chlorination : Subsequent electrophilic chlorination at the 4-position can be achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–25°C.

  • Optimization : Monitor reaction progress via TLC and HPLC. Purification via silica gel chromatography (hexane/ethyl acetate gradients) improves purity (>95%). Yield improvements (e.g., 60–75%) require strict anhydrous conditions and controlled stoichiometry of chlorinating agents .

Q. How can regioselectivity challenges during functionalization of the pyrrolo-pyridine core be addressed?

  • Methodological Answer : Regioselectivity in halogenation or cross-coupling reactions is influenced by electronic and steric factors. For example:

  • Directing Groups : Use protecting groups (e.g., Boc on the NH) to block reactive sites and direct substitution to desired positions .
  • Catalytic Systems : Pd(PPh₃)₄ in Suzuki-Miyaura couplings with aryl boronic acids selectively targets the 5-position, as demonstrated in analogous pyrrolo[2,3-b]pyridines .

Q. What spectroscopic techniques are critical for structural characterization, and how are key NMR signals interpreted?

  • Methodological Answer :

  • ¹H NMR : The NH proton typically appears as a broad singlet at δ 12.5–13.5 ppm due to hydrogen bonding. Aromatic protons in the pyrrole and pyridine rings resonate between δ 7.5–9.0 ppm, with splitting patterns indicating substitution positions .
  • ¹³C NMR : Carbons adjacent to halogens (Br, Cl) show deshielding (e.g., C-3 and C-4 at δ 120–130 ppm).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₇H₄BrClN₂: calc. 248.89, observed 248.90) .

Advanced Research Questions

Q. How can computational chemistry guide the design of this compound derivatives for kinase inhibition studies?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with ATP-binding pockets of kinases (e.g., JAK2 or EGFR). The bromine and chlorine substituents enhance hydrophobic interactions with conserved residues (e.g., Leu983 in JAK2) .
  • DFT Calculations : Predict electronic effects of substituents on binding affinity. For example, electron-withdrawing groups (Cl, Br) increase electrophilicity at the 5-position, favoring nucleophilic attacks in covalent inhibitor design .

Q. What strategies resolve contradictions in reported biological activity data for halogenated pyrrolo-pyridines?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition in HEK293 cells vs. recombinant enzymes). Variability often arises from differences in cell permeability or assay conditions .
  • Proteomics Profiling : Use kinome-wide selectivity screens (e.g., KINOMEscan) to identify off-target effects that may explain divergent results .

Q. How can scalable purification methods be developed for gram-scale synthesis while minimizing halogenated byproducts?

  • Methodological Answer :

  • Chromatography Optimization : Replace silica gel with reverse-phase C18 columns for higher resolution. Gradient elution (water/acetonitrile with 0.1% TFA) improves separation of halogenated isomers .
  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) to isolate pure product (>99% by HPLC) .

Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?

  • Methodological Answer :

  • pH Stability Studies : Monitor degradation via LC-MS under varying pH (1–13). The compound is stable in acidic conditions (pH 2–6) but undergoes dehalogenation above pH 10 due to hydroxide-mediated cleavage .
  • Kinetic Isotope Effects : Deuterium labeling at the NH position reveals proton exchange rates, correlating with stability in biological matrices .

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